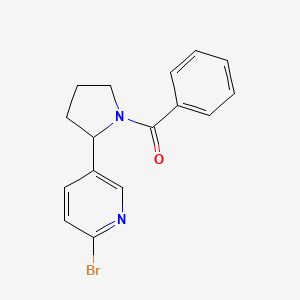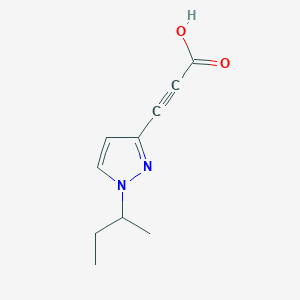
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid is an organic compound that features a pyrazole ring substituted with a sec-butyl group and a propiolic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation of the pyrazole ring using sec-butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Propiolic Acid Moiety: The final step involves the coupling of the pyrazole derivative with propiolic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
- 3-(1-(tert-Butyl)-1H-pyrazol-3-yl)propiolic acid
- 3-(1-(n-Butyl)-1H-pyrazol-3-yl)propiolic acid
- 3-(1-(iso-Butyl)-1H-pyrazol-3-yl)propiolic acid
Uniqueness
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its tert-butyl, n-butyl, and iso-butyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
3-(1-butan-2-ylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-3-8(2)12-7-6-9(11-12)4-5-10(13)14/h6-8H,3H2,1-2H3,(H,13,14) |
InChI 键 |
HZFCOAIAGKJYOW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C=CC(=N1)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


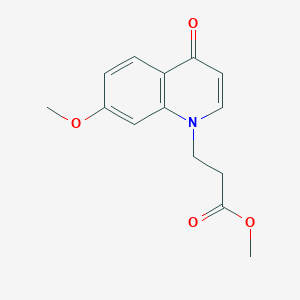
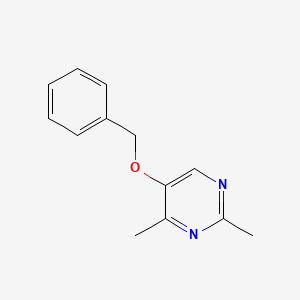
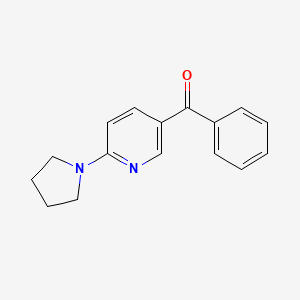
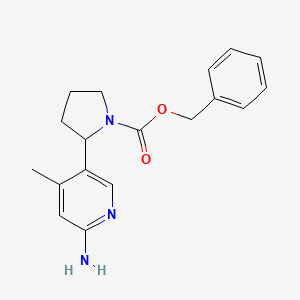
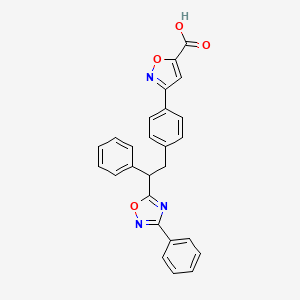

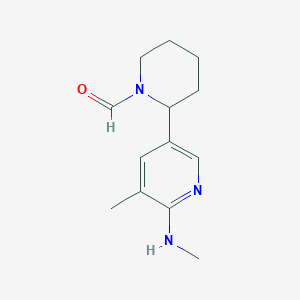
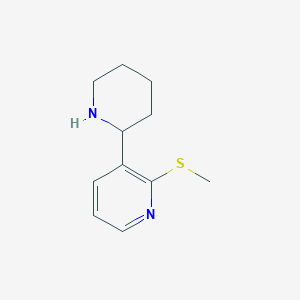
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
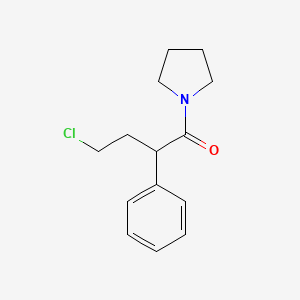
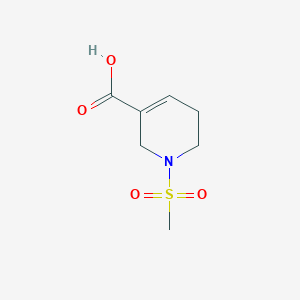
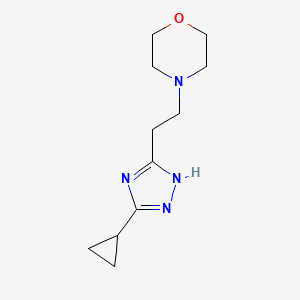
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)
